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molecular formula C12H14ClN3O3 B1272794 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine CAS No. 101970-40-5

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine

Cat. No. B1272794
M. Wt: 283.71 g/mol
InChI Key: OFCJTLZYBAMNSC-UHFFFAOYSA-N
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Patent
US07655652B2

Procedure details

2-Chloro-1-fluoro-4-nitrobenzene (10 g, 57 mmol) and 1-acetylpiperazine (14.6 g, 114 mmol) were heated neat at 55° C. for 1 h. Then the reaction mixture was allowed to cool down to room temperature. The viscous orange solution was diluted with EtOAc and water. The organics were washed with water (3 times), brine, dried and evaporation of the solvent gave an orange oil which was triturated with isohexane. After evaporation of solvent the title compound was obtained as a yellow solid which was dried overnight in vac oven at 50° C. (15.68 g, 97%). It was used without further purification. NMR (400 MHz) 2.03 (d, 3H), 3.18 (dt, 4H), 3.62 (m, 4H), 7.30 (d, 1H), 8.17 (dd, 1H), 8.26 (d, 1H); m/z 284-286.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1F.[C:12]([N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)(=[O:14])[CH3:13]>CCOC(C)=O.O>[C:12]([N:15]1[CH2:20][CH2:19][N:18]([C:3]2[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=2[Cl:1])[CH2:17][CH2:16]1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organics were washed with water (3 times), brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave an orange oil which
CUSTOM
Type
CUSTOM
Details
was triturated with isohexane
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent the title compound
CUSTOM
Type
CUSTOM
Details
was obtained as a yellow solid which
CUSTOM
Type
CUSTOM
Details
was dried overnight in vac oven at 50° C. (15.68 g, 97%)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
It was used without further purification

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1CCN(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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